3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
Brand Name: Vulcanchem
CAS No.: 2639433-74-0
VCID: VC11536840
InChI: InChI=1S/C14H15Cl2N3O2/c15-11-2-1-3-12(20)10(11)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2
SMILES:
Molecular Formula: C14H15Cl2N3O2
Molecular Weight: 328.2 g/mol

3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol

CAS No.: 2639433-74-0

Cat. No.: VC11536840

Molecular Formula: C14H15Cl2N3O2

Molecular Weight: 328.2 g/mol

Purity: 65

* For research use only. Not for human or veterinary use.

3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol - 2639433-74-0

Specification

CAS No. 2639433-74-0
Molecular Formula C14H15Cl2N3O2
Molecular Weight 328.2 g/mol
IUPAC Name 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Standard InChI InChI=1S/C14H15Cl2N3O2/c15-11-2-1-3-12(20)10(11)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2
Standard InChI Key JQRBOBUTGZOYBJ-UHFFFAOYSA-N
Canonical SMILES C1CC1(C(CC2=C(C=CC=C2Cl)O)(CN3C=NC=N3)O)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol, reflecting its chlorinated phenolic core, cyclopropane substituent, and triazole-functionalized side chain . Its molecular formula is C₁₄H₁₅Cl₂N₃O₂, with a molecular weight of 328.2 g/mol as computed by PubChem .

Structural Features

The molecule comprises:

  • A 2-chlorophenol backbone substituted at the 3-position.

  • A 2-(1-chlorocyclopropyl)-2-hydroxypropyl chain linked to the phenolic oxygen.

  • A 1H-1,2,4-triazol-1-yl group attached to the propyl side chain.

The 3D conformational analysis reveals a sterically hindered structure due to the cyclopropane ring and hydroxyl group, which influence its reactivity and intermolecular interactions .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but may undergo hydrolysis in alkaline environments due to the labile chlorocyclopropyl group. Its hydroxyl and triazole groups render it capable of hydrogen bonding, impacting solubility and crystallinity .

Spectroscopic Data

  • SMILES Notation: C1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl .

  • InChIKey: OSFCZDFLHQXWKG-UHFFFAOYSA-N .

Biological Activity and Applications

Fungicidal Activity

Structural analogs of this compound, such as prothioconazole derivatives, demonstrate broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis via cytochrome P450-dependent 14α-demethylase . The presence of the triazole ring is critical for binding to the enzyme’s heme cofactor .

Toxicological and Environmental Profile

Hazard Classification

PubChem lists the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation .

Ecotoxicology

Chlorinated phenolic compounds are generally persistent in soil and aquatic systems. The cyclopropane and triazole groups may contribute to bioaccumulation potential, necessitating further ecotoxicity studies .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents on the phenolic ring to enhance antifungal potency.

  • Formulation Development: Exploring adjuvants or nanoencapsulation to improve field stability and reduce environmental persistence .

  • Resistance Management: Evaluating cross-resistance risks with existing triazole fungicides.

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